1,10-Phenanthroline-2-carboxylic acid
CAS No.: 1891-17-4
Cat. No.: VC21208522
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1891-17-4 |
---|---|
Molecular Formula | C13H8N2O2 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | 1,10-phenanthroline-2-carboxylic acid |
Standard InChI | InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17) |
Standard InChI Key | MTAHTDBOMUECCQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)O)N=C1 |
Canonical SMILES | C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)O)N=C1 |
Introduction
Chemical Structure and Properties
1,10-Phenanthroline-2-carboxylic acid (CAS: 1891-17-4) features a phenanthroline backbone consisting of three fused aromatic rings with a carboxylic acid functional group (-COOH) specifically positioned at the 2-position of the framework. This strategic positioning contributes to its unique chemical behavior and application potential .
Basic Structural Information
The compound has the molecular formula C13H8N2O2, containing two nitrogen atoms in the phenanthroline ring system and two oxygen atoms in the carboxylic acid group. Its systematic IUPAC name is 1,10-phenanthroline-2-carboxylic acid, though it is also known by synonyms including 2-carboxy-1,10-phenanthroline and NSC 242683 .
Physical and Chemical Properties
1,10-Phenanthroline-2-carboxylic acid typically exists as a crystalline solid with notable solubility in polar solvents such as water and alcohols due to the presence of the carboxylic acid group. This hydrophilic characteristic distinguishes it from the unsubstituted 1,10-phenanthroline core, which exhibits greater hydrophobicity .
The compound demonstrates significant chelating ability, particularly with transition metal ions, forming stable coordination complexes. This property stems from the nitrogen atoms in the phenanthroline backbone acting as electron-pair donors (Lewis bases) to metal centers .
Electronic and Structural Features
The aromaticity of the phenanthroline system significantly influences the properties of the carboxylic acid group. Research has demonstrated that the phenanthroline aromaticity strongly affects the acidic hydrogen nuclei, altering the compound's acidity compared to simple carboxylic acids . This interaction between the aromatic system and the acidic functional group creates unique electronic distribution patterns that influence its reactivity and coordination behavior.
Synthesis Methods
Several synthetic approaches have been developed to produce 1,10-phenanthroline-2-carboxylic acid, each with specific advantages depending on the starting materials and desired purity.
Oxidation of Methyl Derivatives
A common and efficient method involves the oxidation of methyl-substituted phenanthroline compounds. As documented in recent research, 9-methyl-1,10-phenanthroline-2-carboxylic acid can be synthesized by oxidation of commercially available neocuproine (2,9-dimethyl-1,10-phenanthroline) . This approach represents a practical route to introducing carboxyl functionality to the phenanthroline framework .
Hydrolysis of Functional Group Precursors
Alternative synthetic pathways include the hydrolysis of ester or nitrile groups previously attached to the phenanthroline structure. While this approach provides another viable route to obtaining 1,10-phenanthroline derivatives with carboxylic acid groups, research indicates that these reactions can sometimes lead to unexpected products, requiring careful reaction control and purification techniques .
Oxidative Decarboxylation
For related compounds like phenanthroline dicarboxylic acids, oxidative decarboxylation has been employed to convert di-carboxylic acid derivatives to mono-carboxylic acid forms. This technique has been successfully utilized in the synthesis of asymmetric phenanthroline carboxylic acid derivatives .
Applications in Chemistry and Biochemistry
1,10-Phenanthroline-2-carboxylic acid finds applications across multiple scientific disciplines due to its unique structural and chemical properties.
Analytical Chemistry
The compound serves as an important reagent in analytical chemistry, particularly for metal ion detection and quantification. Its ability to form stable, often colored complexes with various metal ions makes it valuable for spectrophotometric and other analytical determinations .
Coordination Chemistry
In coordination chemistry, 1,10-phenanthroline-2-carboxylic acid acts as a multidentate ligand, capable of binding to metal centers through both nitrogen atoms of the phenanthroline framework and the oxygen atoms of the carboxylic acid group. This versatility in coordination modes allows for the creation of diverse metal complexes with tailored properties .
Catalysis
Recent research has explored the use of phenanthroline carboxylic acid derivatives as components in catalytic systems. The compound's ability to coordinate with metals and provide specific electronic environments makes it valuable for designing selective catalysts for various transformations .
Biochemical Applications
The biological activity of 1,10-phenanthroline-2-carboxylic acid has prompted investigations into its potential pharmaceutical applications. As a biochemical probe, it can interact with various biological systems, making it useful for studying metal-dependent biological processes and as a potential scaffold for drug development .
Comparative Studies with Related Compounds
Understanding 1,10-phenanthroline-2-carboxylic acid in relation to similar compounds provides valuable context for its chemical behavior and applications.
Comparison with 1,10-phenanthroline-2,9-dicarboxylic Acid
1,10-Phenanthroline-2,9-dicarboxylic acid (molecular formula C14H8N2O4, CAS: 57709-61-2) features carboxylic acid groups at both the 2 and 9 positions of the phenanthroline framework. This structural difference from the mono-carboxylic acid variant results in distinct chemical properties and coordination behavior .
The dicarboxylic acid derivative can form different types of metal complexes due to the additional binding site, resulting in unique coordination geometries and properties. For instance, research has documented the first anionic complex containing the phenanthroline-2,9-dicarboxylate ligand [Co(phendc)2]2-, demonstrating different metal binding modes compared to the mono-carboxylic acid variant .
Spectroscopic Differences
NMR spectroscopy reveals significant differences between 1,10-phenanthroline-2-carboxylic acid and related compounds. The mono-substituted derivative displays an asymmetric pattern in 1H NMR, while the 2,9-disubstituted variant shows a more symmetric spectrum due to the C2v symmetry preserved in its structure .
Parameter | Specification |
---|---|
CAS Number | 1891-17-4 |
Molecular Formula | C13H8N2O2 |
Typical Purity | 95-97% |
Physical Form | Crystalline solid |
Solubility | Soluble in polar solvents (water, alcohols) |
Typical Packaging | 100mg, 250mg, 1g quantities |
Spectroscopic Characterization
Spectroscopic methods provide essential tools for identifying and characterizing 1,10-phenanthroline-2-carboxylic acid and assessing its purity.
NMR Spectroscopy
1H NMR spectroscopy of 1,10-phenanthroline-2-carboxylic acid reveals characteristic aromatic signals from the phenanthroline ring system. The carboxylic acid proton typically appears as a broad singlet at a downfield position. The asymmetric substitution pattern results in complex splitting of the aromatic protons, providing a distinctive spectral fingerprint for the compound .
13C NMR spectroscopy displays signals for the carboxylic carbon (~170 ppm) and multiple aromatic carbon signals from the phenanthroline framework, offering further structural confirmation .
Infrared Spectroscopy
IR spectroscopy of 1,10-phenanthroline-2-carboxylic acid shows characteristic bands for the carboxylic acid group, including the C=O stretching (around 1700 cm-1) and O-H stretching vibrations. Additional bands corresponding to the aromatic C=C and C=N stretching vibrations of the phenanthroline backbone are also prominent in the spectrum .
Mass Spectrometry
Mass spectrometric analysis typically shows the molecular ion peak corresponding to the molecular weight of 236 g/mol (C13H8N2O2), along with fragmentation patterns characteristic of phenanthroline derivatives .
Recent Research Developments
Recent scientific investigations have expanded our understanding of 1,10-phenanthroline-2-carboxylic acid and its potential applications.
Water-Soluble Ligand Development
Current research has focused on developing efficient and convenient syntheses of water-soluble ligands based on the 1,10-phenanthroline core, including its carboxylic acid derivatives. These advances have opened new possibilities for applications in aqueous systems, including biological and environmental contexts .
Metal Complex Formation and Studies
Studies examining the formation of metal complexes with 1,10-phenanthroline-2-carboxylic acid have revealed important insights into binding modes, stability constants, and potential applications. Potentiometric pH titrations have been employed to investigate complexation reactions and determine equilibrium constants for various complex species formed in solution .
Hydrogen Bonding Interactions
Crystallographic studies have revealed important hydrogen bonding interactions in complexes involving phenanthroline carboxylic acids. These interactions, such as those observed between solvents like DMSO and the ligand [N-H...O and O-H...O hydrogen bonds], contribute significantly to the stability and properties of these systems .
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